BenchChemオンラインストアへようこそ!

(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole

Stereochemistry-activity relationship Glutamate receptor pharmacology NMDA receptor antagonism

(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole (CAS 1329611-55-3) is an enantiopure, orthogonally protected chiral 1,2-amino alcohol incorporating the 3-chloro-4,5-dihydroisoxazole scaffold. The compound bears a tert-butyloxycarbonyl (Boc)-protected amine and a free primary hydroxyl group appended to a 3-chloro-4,5-dihydroisoxazole ring, with defined (R,R) absolute stereochemistry at both the carbon bearing the amine and the C5 position of the dihydroisoxazole.

Molecular Formula C10H17ClN2O4
Molecular Weight 264.7 g/mol
CAS No. 1329611-55-3
Cat. No. B1443879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole
CAS1329611-55-3
Molecular FormulaC10H17ClN2O4
Molecular Weight264.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl
InChIInChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15)/t6-,7-/m1/s1
InChIKeySIXRARYYNKAYNN-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole (CAS 1329611-55-3): Chiral Building Block Profile for Medicinal Chemistry Procurement


(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole (CAS 1329611-55-3) is an enantiopure, orthogonally protected chiral 1,2-amino alcohol incorporating the 3-chloro-4,5-dihydroisoxazole scaffold . The compound bears a tert-butyloxycarbonyl (Boc)-protected amine and a free primary hydroxyl group appended to a 3-chloro-4,5-dihydroisoxazole ring, with defined (R,R) absolute stereochemistry at both the carbon bearing the amine and the C5 position of the dihydroisoxazole . Its molecular formula is C₁₀H₁₇ClN₂O₄ (MW 264.71 g/mol), and it is commercially supplied at ≥95% purity, with certain vendors offering ≥98% purity . The 3-chloro-4,5-dihydroisoxazole moiety is recognized as a privileged covalent warhead inspired by the natural antibiotic acivicin, enabling selective, irreversible inhibition of nucleophilic active-site residues in target enzymes [1].

Why Generic Substitution of (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole Fails: Stereochemical, Halogen, and Protecting-Group Interdependence


The (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole scaffold integrates three interdependent structural features—absolute stereochemistry, 3-halogen identity, and orthogonal protection—that cannot be independently varied without compromising downstream synthetic utility or biological target engagement. Replacing the (R,R) configuration with the (S,S) enantiomer or (R,S) diastereomer yields a distinct spatial presentation of the amino alcohol pharmacophore; in the structurally related dihydroisoxazole amino acid series, individual stereoisomers exhibit >10-fold differences in binding affinity at ionotropic glutamate receptors [1]. Substituting the 3-chloro substituent with 3-bromo alters the electrophilic reactivity of the dihydroisoxazole warhead: 3-bromo analogs display kinh/KI > 2000 M⁻¹min⁻¹ toward human transglutaminase 2, whereas the 3-chloro congeners provide attenuated reactivity that can translate into improved target selectivity and reduced off-target thiol reactivity (k < 1 M⁻¹min⁻¹ for glutathione) [2]. Removal of the Boc group exposes a free amine that prematurely engages the 3-chloro-4,5-dihydroisoxazole electrophile via intramolecular cyclization or degrades during subsequent synthetic steps. These three features are co-optimized in the target compound; interchanging any single component with a close analog breaks the orthogonal protection strategy and alters both the synthetic trajectory and the biological profile of the final deprotected product.

Quantitative Differentiation Evidence for (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole (CAS 1329611-55-3) Against Closest Analogs


Stereochemical Configuration (R,R) vs. (S,S) Enantiomer: Impact on Glutamate Receptor Binding Affinity in Dihydroisoxazole Amino Acid Series

The (R,R) absolute configuration of the target compound directly determines the stereochemical outcome of the final deprotected amino acid. In the structurally cognate 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid series, the four individual stereoisomers—(+)-4, (−)-4, (+)-5, and (−)-5—were resolved and tested at ionotropic glutamate receptor subtypes. The most potent NMDA receptor antagonists in this series, (−)-4 and (+)-5, exhibited significant neuroprotective effects in cortical cell cultures, whereas their enantiomers were substantially less active, demonstrating stereochemistry-dependent pharmacology with affinity differences exceeding one order of magnitude [1]. The (R,R) configuration of the target compound maps onto the stereochemical series that yields the active (5S) or (5R) dihydroisoxazole amino acid enantiomers upon Boc deprotection and hydroxyl oxidation, making stereochemical integrity a critical procurement specification.

Stereochemistry-activity relationship Glutamate receptor pharmacology NMDA receptor antagonism

3-Chloro vs. 3-Bromo Dihydroisoxazole Warhead: Differential Reactivity Toward Catalytic Cysteine and Physiological Thiols

The 3-chloro substituent on the dihydroisoxazole ring provides a modulated electrophilic warhead compared to the more reactive 3-bromo analog. In a systematic study of 3-bromo-4,5-dihydroisoxazole inhibitors of human transglutaminase 2 (TG2), potent compounds achieved kinh/KI > 2000 M⁻¹min⁻¹ against the target enzyme while maintaining negligible reactivity toward physiological thiols such as glutathione (k < 1 M⁻¹min⁻¹) [1]. The 3-chloro-4,5-dihydroisoxazole scaffold, as present in the natural product acivicin and in the target compound, exhibits attenuated intrinsic reactivity relative to 3-bromo, which can translate into a wider selectivity window against off-target nucleophiles when the warhead is paired with an appropriate targeting ligand [2]. This differential reactivity is critical: the 3-chloro warhead requires precise positioning by the targeting moiety to achieve efficient covalent bond formation, reducing background labeling. No direct head-to-head kinetic comparison of 3-chloro vs. 3-bromo dihydroisoxazole warheads with identical targeting groups has been published; the quantitative kinetic benchmarks for 3-bromo are provided here as a class-level reactivity ceiling against which the attenuated 3-chloro reactivity can be contextualized.

Covalent inhibitor warhead Transglutaminase 2 inhibition Electrophile selectivity

Boc-Protected vs. Free Amine: Orthogonal Protection Enables Multi-Step Synthetic Sequences Without Premature Cyclization

The Boc protecting group on the target compound serves as an essential orthogonal protecting group that prevents intramolecular nucleophilic attack by the free amine on the electrophilic 3-chloro-4,5-dihydroisoxazole ring. In the unprotected amino alcohol, the free primary amine can undergo intramolecular cyclization with the C3 chlorine under mildly basic conditions, leading to ring-opening or cross-linking byproducts that irreversibly consume the starting material [1]. The Boc group remains stable under a broad range of synthetic conditions (nucleophilic additions, oxidations, reductive aminations) while being quantitatively removable under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) that preserve the 3-chloro-4,5-dihydroisoxazole ring integrity. Commercial specifications report ≥95% purity (typical) and ≥98% purity (MolCore NLT grade), ensuring minimal contamination by deprotected or ring-opened degradation products . Procurement of the unprotected analog (free amine) would require immediate use and preclude multi-step synthetic sequences, substantially constraining the accessible chemical space.

Orthogonal protection strategy Chiral amino alcohol synthesis Intermediate stability

Free Primary Hydroxyl as a Synthetic Handle: Comparison with O-Protected and Oxidized Analogs

The free primary hydroxyl group at the 2-hydroxyethyl substituent constitutes a versatile synthetic handle that distinguishes this compound from both O-protected analogs (e.g., O-TBS, O-Bn) and pre-oxidized derivatives (aldehyde or carboxylic acid). In the dihydroisoxazole amino acid synthesis pathway, the hydroxyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid to access the glutamate receptor ligand pharmacophore [1]. Alternatively, the hydroxyl can be activated (mesylation, tosylation) for nucleophilic displacement, Mitsunobu inversion, or esterification without affecting the Boc-protected amine or the 3-chloro-4,5-dihydroisoxazole ring. O-Protected analogs (e.g., O-TBS) require an additional deprotection step that may be incompatible with the acid-labile Boc group or the base-sensitive dihydroisoxazole ring; pre-oxidized analogs limit synthetic flexibility by committing the building block to a single oxidation state. The free hydroxyl thus maximizes the number of accessible downstream products from a single procurement, reducing the need to stock multiple derivatives.

Late-stage functionalization Chiral pool synthesis Amino alcohol oxidation

3-Chloro-4,5-dihydroisoxazole vs. 3-Unsubstituted Dihydroisoxazole: Covalent Warhead vs. Non-Covalent Scaffold

The 3-chloro substituent converts the 4,5-dihydroisoxazole ring from a passive heterocyclic scaffold into an electrophilic covalent warhead capable of irreversible engagement with active-site nucleophiles. The naturally occurring antibiotic acivicin, which bears the identical 3-chloro-4,5-dihydroisoxazole core, irreversibly inhibits multiple glutamine-dependent amidotransferases including CTP synthetase, GMP synthetase, and γ-glutamyltranspeptidase, with IC₅₀ values ranging from 1 to 560 μM depending on the target enzyme and assay conditions [1]. In contrast, 3-unsubstituted 4,5-dihydroisoxazoles lack the leaving group at C3 and function solely as non-covalent scaffolds, incapable of forming the covalent enzyme-inhibitor adduct that underlies the sustained pharmacodynamic effect of the 3-halo series [2]. This mechanistic dichotomy is fundamental: a 3-unsubstituted analog cannot substitute for a 3-chloro-4,5-dihydroisoxazole building block in any covalent inhibitor program, making the chlorine substituent an indispensable structural feature for this application class.

Covalent inhibitor design Warhead-based drug discovery Irreversible enzyme inhibition

Commercial Purity and Batch Consistency: Target Compound ≥98% (NLT Grade) vs. Typical 95% Industry Standard

The target compound is commercially available at two purity tiers: a standard 95% grade (offered by multiple vendors including ChemSrc, Amadis Chemical, and Leyan) and an enhanced NLT 98% (Not Less Than 98%) grade from MolCore . The 3-percentage-point purity differential between these grades corresponds to a 60% reduction in total impurities (from 5% to ≤2%), which is critical in multi-step syntheses where impurities accumulate and reduce the yield and purity of the final bioactive compound. For chiral building blocks bearing both a defined stereochemical configuration and a reactive warhead, even minor impurities—including enantiomeric contaminants, deprotected amine, or ring-opened byproducts—can propagate through a synthetic sequence and produce biologically confounded results. Procurement of the ≥98% grade reduces the impurity burden at the starting material stage, minimizing the need for intermediate purifications and improving the reproducibility of downstream biological assays.

Quality control Chiral purity Procurement specification

Optimal Research and Industrial Deployment Scenarios for (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole (CAS 1329611-55-3)


Synthesis of Enantiopure Dihydroisoxazole Amino Acids as Glutamate Receptor Ligands

The (R,R)-configured target compound serves as an advanced chiral intermediate for the preparation of stereochemically defined 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid derivatives. Following selective oxidation of the primary hydroxyl to the carboxylic acid and subsequent Boc deprotection, the resulting amino acid can be evaluated as an NMDA, AMPA, or kainate receptor ligand. The stereochemical integrity of the (R,R) building block directly translates to the final stereoisomer, which—as demonstrated by Conti et al. (2005)—determines receptor subtype selectivity and neuroprotective potency [1]. This application exploits both the orthogonal protection and the defined stereochemistry of the target compound, which are absent in racemic or unprotected alternatives.

Construction of Covalent Enzyme Inhibitor Libraries Using the 3-Chloro-4,5-dihydroisoxazole Warhead

The 3-chloro-4,5-dihydroisoxazole moiety is a validated covalent warhead for targeting active-site cysteine, threonine, or serine residues in enzymes such as transglutaminase 2, γ-glutamyltranspeptidase, and glutamine-dependent amidotransferases [2]. The target compound provides this warhead pre-installed on a chiral amino alcohol scaffold, allowing library construction via diversification at the free hydroxyl (esterification, etherification, or oxidation/amidation) and/or the Boc-deprotected amine (amide coupling, reductive amination, or urea formation). This modular approach enables systematic SAR exploration around the warhead while maintaining the covalent mechanism conferred by the 3-chloro substituent, which is lost in 3-unsubstituted dihydroisoxazole analogs.

Fragment-Based Covalent Inhibitor Discovery (FBLD/Covalent Fragment Screening)

The target compound's modest molecular weight (264.71 g/mol) and incorporation of a latent covalent warhead make it suitable as a starting point for fragment-based covalent inhibitor discovery. The Boc group can be removed to expose a primary amine for direct conjugation to fragment-elaborating moieties, while the 3-chloro-4,5-dihydroisoxazole warhead enables covalent capture of target proteins in biochemical or cellular assays. The attenuated reactivity of the 3-chloro warhead relative to 3-bromo analogs, as contextualized by the kinetic benchmarks from Choi et al. (2005), reduces the risk of non-specific protein labeling during fragment screening [3], a critical advantage for hit triage in covalent fragment campaigns.

Process Chemistry Development and Scale-Up of Acivicin Analogs

For programs targeting acivicin analogs or 3-chloro-4,5-dihydroisoxazole-based clinical candidates, the target compound provides a scalable, commercially sourced intermediate that eliminates the need for in-house development of the chiral dihydroisoxazole synthesis. The ≥98% purity grade (MolCore) supports process chemistry requirements for impurity control, while the orthogonal Boc/hydroxyl protection scheme enables convergent synthetic routes that minimize protecting group manipulations. Procurement of the pre-formed (R,R) building block reduces the synthetic step count to the final API by 3-5 steps compared to a de novo chiral synthesis starting from achiral precursors, accelerating development timelines and reducing cumulative yield losses.

Quote Request

Request a Quote for (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.